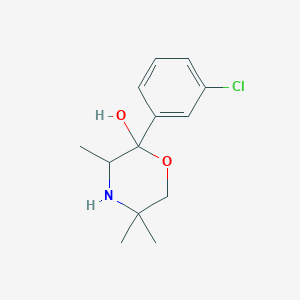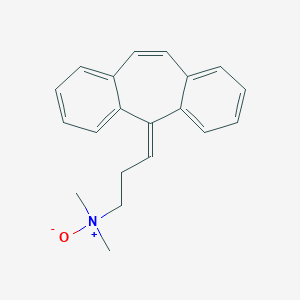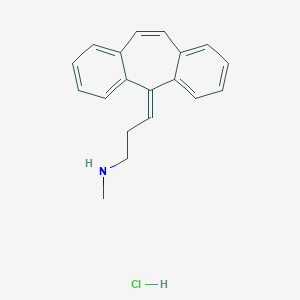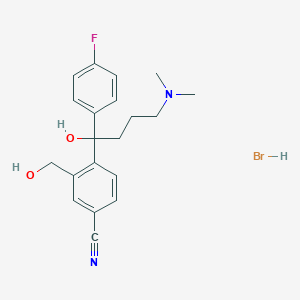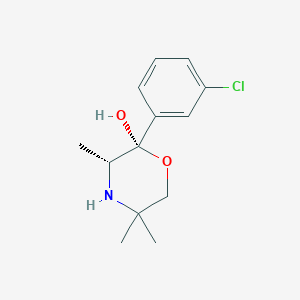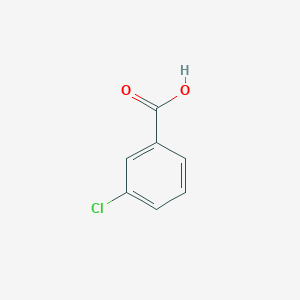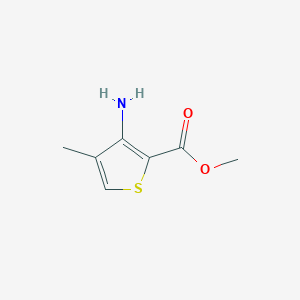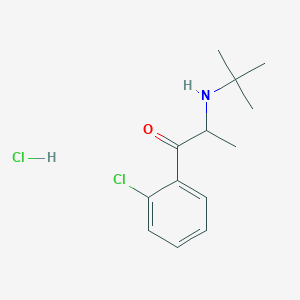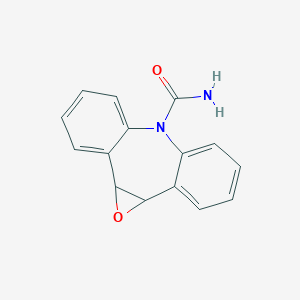
Carbamazepine-10,11-epoxide
描述
卡马西平10,11-环氧化物是卡马西平的药理活性代谢物,卡马西平是一种抗惊厥药和情绪稳定剂。该化合物是在肝脏中通过细胞色素P450 3A4酶氧化卡马西平形成的。 它在卡马西平治疗的治疗效果和潜在副作用中发挥着重要作用 .
作用机制
卡马西平10,11-环氧化物通过抑制神经元中的电压门控钠通道发挥作用。这种抑制稳定了过度兴奋的神经膜,减少了重复的神经元放电,并减少了突触传递。 该化合物与钠通道的失活状态结合,阻止其恢复到静息状态,从而降低神经元兴奋性 .
生化分析
Biochemical Properties
Carbamazepine 10,11-epoxide interacts with various enzymes and proteins in the body. It is metabolized in the liver by the CYP 3A4 and CYP 2C8 subtypes of the cytochrome P450 system . The nature of these interactions involves the conversion of carbamazepine into carbamazepine 10,11-epoxide, which then exerts its pharmacological effects .
Cellular Effects
The effects of Carbamazepine 10,11-epoxide on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Carbamazepine 10,11-epoxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamazepine 10,11-epoxide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the study and use of this compound.
Dosage Effects in Animal Models
The effects of Carbamazepine 10,11-epoxide can vary with different dosages in animal models. This includes threshold effects, as well as toxic or adverse effects at high doses . These dosage effects are important considerations in the study and use of this compound.
Metabolic Pathways
Carbamazepine 10,11-epoxide is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels . These metabolic interactions are important considerations in the study and use of this compound.
Transport and Distribution
Carbamazepine 10,11-epoxide is transported and distributed within cells and tissues in the body. It interacts with various transporters and binding proteins, and can influence its localization or accumulation . These transport and distribution effects are important considerations in the study and use of this compound.
Subcellular Localization
The subcellular localization of Carbamazepine 10,11-epoxide and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . These localization effects are important considerations in the study and use of this compound.
准备方法
合成路线和反应条件
卡马西平10,11-环氧化物是通过卡马西平氧化合成的。参与此过程的主要酶是细胞色素P450 3A4。反应条件通常包括在合适的缓冲溶液中存在氧气和酶。 该反应可以在体外使用分离的肝微粒体或在体内在肝脏内进行 .
工业生产方法
卡马西平10,11-环氧化物的工业生产涉及使用含有肝微粒体或重组细胞色素P450 3A4的生物反应器对卡马西平进行大规模氧化。 该工艺经过优化,以最大限度地提高环氧化物的产量和纯度 .
化学反应分析
反应类型
卡马西平10,11-环氧化物经历几种类型的化学反应,包括:
氧化: 可能发生进一步氧化,导致形成二氢二醇衍生物。
还原: 在某些条件下,环氧化物可以还原回卡马西平。
取代: 环氧化物环可以进行亲核取代反应.
常用试剂和条件
氧化: 氧气和细胞色素P450 3A4是主要试剂。
还原: 可以使用硼氢化钠等还原剂。
取代: 谷胱甘肽等亲核试剂可以与环氧化物环反应.
主要产物
二氢二醇衍生物: 通过进一步氧化形成。
卡马西平: 通过还原形成。
谷胱甘肽加合物: 通过亲核取代形成.
科学研究应用
卡马西平10,11-环氧化物有几个科学研究应用:
相似化合物的比较
类似化合物
奥卡西平: 一种结构相关的化合物,也代谢为活性环氧化物。
艾司卡西平醋酸酯: 另一种具有类似药理特性的相关化合物.
独特性
卡马西平10,11-环氧化物的独特性在于它直接由卡马西平形成,并且对卡马西平治疗的治疗和毒性作用有重要贡献。 与奥卡西平和艾司卡西平醋酸酯(它们是前药)不同,卡马西平本身是一种活性药物,进一步代谢为活性环氧化物 .
属性
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891456 | |
| Record name | Carbamazepine 10,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36507-30-9 | |
| Record name | Carbamazepine 10,11-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamazepine epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamazepine 10,11-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamazepin-10,11-epoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBAMAZEPINE-10,11-EPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carbamazepine-10,11-epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbamazepine-10,11-epoxide exert its anticonvulsant effect?
A1: Like its parent drug carbamazepine, this compound is believed to act primarily by blocking voltage-gated sodium channels in the brain. [, , ] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, suppressing seizure activity.
Q2: Does this compound contribute to the overall anticonvulsant effect of carbamazepine therapy?
A2: Yes, this compound possesses anticonvulsant activity. Studies have shown that it demonstrates a potent therapeutic effect in animal models of epilepsy. [, , ] In humans, it contributes to the overall anticonvulsant effect, but its potency relative to carbamazepine is still under investigation. [, ]
Q3: How is this compound formed in the body?
A4: this compound is primarily formed in the liver via the enzymatic activity of cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8. [, , ]
Q4: How is this compound eliminated from the body?
A5: this compound is primarily metabolized by epoxide hydrolase 1 (EPHX1) to carbamazepine-10,11-trans-diol, which is then further metabolized before excretion. [, , ] A small fraction undergoes glucuronidation and is excreted in urine. [, ]
Q5: What factors can influence the plasma concentration of this compound?
A5: Several factors can affect this compound levels:
- Co-medication: Certain drugs, like valproic acid, can inhibit epoxide hydrolase, leading to increased this compound levels. [, , , , , , ]
- Genetic factors: Individual variations in enzyme activity can influence this compound concentrations. [, , ]
- Liver function: Impaired liver function may lead to decreased metabolism and potentially higher this compound levels. [, ]
Q6: How does the co-administration of valproic acid affect this compound levels?
A7: Valproic acid is a known inhibitor of epoxide hydrolase, the enzyme responsible for metabolizing this compound. [, , , , , ] Co-administration can lead to significantly elevated this compound levels and potential toxicity, even when carbamazepine levels are within the therapeutic range. [, ]
Q7: Are there other drugs besides valproic acid that can interact with this compound?
A8: Yes, other drugs that interact with the same metabolic pathways can affect this compound levels. For instance, phenytoin can induce carbamazepine metabolism, potentially altering the carbamazepine to this compound ratio. [, , , ] Erythromycin can also impact the metabolic pathway, leading to an increase in carbamazepine levels and a decrease in the this compound to carbamazepine ratio. [, ]
Q8: Why is therapeutic drug monitoring important in patients taking carbamazepine?
A9: Carbamazepine has a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, , ] Monitoring carbamazepine levels helps ensure patients receive adequate seizure control while minimizing the risk of adverse effects.
Q9: What are the common methods used to measure carbamazepine and this compound levels?
A9: Several analytical techniques are available:
- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity and allows for the simultaneous measurement of carbamazepine and this compound. [, , , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive technique is considered a gold standard for quantifying carbamazepine and its metabolites. [, ]
- Immunoassays: These are automated methods offering rapid turnaround times but might not distinguish between carbamazepine and its metabolites, potentially leading to inaccurate results, especially in cases of potential drug interactions. [, , , , , ]
Q10: Are there any challenges associated with measuring this compound levels?
A10:
- Cross-reactivity: Some immunoassays designed to measure carbamazepine might exhibit cross-reactivity with this compound, leading to falsely elevated carbamazepine readings. [, , , ] This highlights the need for careful selection and validation of analytical methods.
- Low concentrations: this compound is typically present in lower concentrations than carbamazepine, demanding highly sensitive and specific methods for accurate quantification. []
Q11: What are some future research directions regarding this compound?
A11: Future research should focus on:
- Further elucidating the individual contributions of carbamazepine and this compound to both therapeutic and adverse effects. [, , ]
- Investigating the potential for personalized medicine approaches, considering individual variations in this compound metabolism and response. [, ]
- Developing and validating more specific and sensitive analytical methods for this compound measurement, particularly point-of-care testing for rapid assessment in clinical settings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


